molecular formula C19H23BrN4O B10940489 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide

Cat. No.: B10940489
M. Wt: 403.3 g/mol
InChI Key: HCFISLPMHJLTBY-UHFFFAOYSA-N
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Description

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[321]oct-3-yl)benzamide is a complex organic compound that features a unique combination of a pyrazole ring, a bromine atom, and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 4-bromo-1H-pyrazole is then reacted with benzyl chloride to form the pyrazolylmethyl intermediate. This intermediate is further reacted with 8-methyl-8-azabicyclo[3.2.1]oct-3-ylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up using continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring and bromine atom play a crucial role in the binding affinity and specificity of the compound. The bicyclic structure may also contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine hydrochloride
  • Methyl (4-bromo-1H-pyrazol-1-yl)acetate
  • 4-bromo-1H-pyrazole

Uniqueness

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide is unique due to its combination of a pyrazole ring with a bromine atom and a bicyclic structure. This combination imparts specific chemical and biological properties that are not observed in simpler analogs. The presence of the bicyclic structure enhances the compound’s stability and potential bioactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H23BrN4O

Molecular Weight

403.3 g/mol

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide

InChI

InChI=1S/C19H23BrN4O/c1-23-17-6-7-18(23)9-16(8-17)22-19(25)14-4-2-13(3-5-14)11-24-12-15(20)10-21-24/h2-5,10,12,16-18H,6-9,11H2,1H3,(H,22,25)

InChI Key

HCFISLPMHJLTBY-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CC=C(C=C3)CN4C=C(C=N4)Br

Origin of Product

United States

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